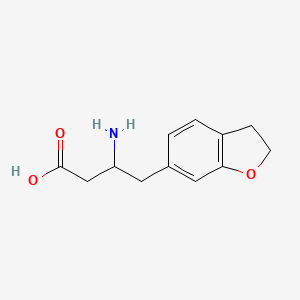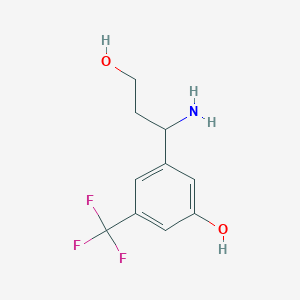![molecular formula C22H14O8 B12287867 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)
2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid is an aromatic compound with significant applications in various fields of science and industry. This compound is characterized by its complex structure, which includes multiple carboxylic acid groups, making it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of metal-organic frameworks (MOFs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves the reaction of terephthalic acid derivatives with substituted benzene compounds under controlled conditions. One common method is the solvothermal reaction, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of high-purity crystals with well-defined structures .
Industrial Production Methods
Industrial production of this compound often involves large-scale solvothermal synthesis, utilizing high-pressure reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid exerts its effects is primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a bridging ligand, connecting metal nodes to create a porous structure that can adsorb gases or catalyze reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other terephthalic acid derivatives and aromatic carboxylic acids, such as:
- Terephthalic acid
- Isophthalic acid
- Phthalic acid
Uniqueness
What sets 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid apart is its unique structure, which provides multiple coordination sites for metal ions, making it particularly effective in forming complex frameworks. This structural versatility enhances its functionality in various applications, from catalysis to material science .
Eigenschaften
Molekularformel |
C22H14O8 |
|---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-4-6-15(21(27)28)17(9-13)11-2-1-3-12(8-11)18-10-14(20(25)26)5-7-16(18)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI-Schlüssel |
KMGOPKLRJDXKFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)






![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)
![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)
![tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate](/img/structure/B12287840.png)

